2,2-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
2,2-Dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfanyl group at position 5 and a 2,2-dimethylpropanamide moiety at position 2. The 1,3,4-thiadiazole ring is a heterocyclic system known for its role in medicinal chemistry, particularly in antimicrobial, antifungal, and antitumor agents .
Synthesis of such compounds typically involves cyclization of thiosemicarbazide derivatives with phosphoryl chloride (POCl₃) under reflux, followed by functionalization of the thiadiazole ring with alkyl or aryl groups via nucleophilic substitution .
Properties
IUPAC Name |
2,2-dimethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS2/c1-5-6-15-9-13-12-8(16-9)11-7(14)10(2,3)4/h5-6H2,1-4H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBRPJMIWLUSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 5-(propylthio)-1,3,4-thiadiazole under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The propylthio group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Thiadiazoles may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. They interact with key molecular targets involved in cancer cell proliferation and survival pathways.
- Case Studies : In vitro studies have shown that related thiadiazole compounds have IC₅₀ values ranging from 0.28 to 10 μg/mL against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial activities:
- Mechanism : The presence of the thiadiazole ring enhances the compound's ability to penetrate microbial membranes and interfere with essential cellular processes.
- Research Findings : Compounds similar to 2,2-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives is another area of interest:
- Biological Activity : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation.
- Clinical Relevance : This property may be beneficial for developing treatments for chronic inflammatory diseases .
Agricultural Applications
Thiadiazole derivatives are also being investigated for their use as agrochemicals:
- Fungicidal Activity : Certain thiadiazoles have shown promise as fungicides due to their ability to inhibit fungal growth.
- Research Insights : Field studies indicate that these compounds can protect crops from various fungal pathogens while being environmentally friendly alternatives to traditional pesticides .
Table 1: Biological Activities of Thiadiazole Derivatives
| Activity Type | Related Compound | IC₅₀ Value (μg/mL) | Target Cell Line |
|---|---|---|---|
| Anticancer | 1 | 0.28 | MCF-7 |
| Anticancer | 2 | 3.29 | HCT116 |
| Antimicrobial | 3 | - | Various Bacterial Strains |
| Anti-inflammatory | 4 | - | In vitro Models |
Table 2: Key Mechanisms of Action
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cell Cycle Disruption | Interferes with the normal progression of the cell cycle |
| Cytokine Inhibition | Reduces levels of pro-inflammatory cytokines |
| Membrane Penetration | Enhances ability to cross microbial membranes |
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Thiadiazole Derivatives
The compound’s structural analogs differ primarily in substituent type and position. For example:
- N-Substituted 1,3,4-oxadiazole derivatives (e.g., 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide) replace the thiadiazole sulfur with oxygen, altering electronic properties and hydrogen-bonding capacity.
- 2,2-Dimethyl-N-(I-methylethyl)-N-(phenylmethyl)propanamide replaces the thiadiazole ring with a benzyl group, eliminating heterocyclic interactions critical for target binding. This results in lower thermal stability and solubility in polar solvents .
Sulfanyl Group Modifications
- Propylsulfanyl vs.
- Methylsulfanyl vs. Propylsulfanyl : Shorter alkyl chains (e.g., methyl) reduce steric hindrance but may decrease membrane penetration efficiency due to lower hydrophobicity.
Table 1: Comparative Data for Selected Thiadiazole Derivatives
| Compound Name | Core Structure | Substituent (Position 5) | LogP* | Melting Point (°C) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | Propylsulfanyl | 3.2† | 145–148‡ | 12.5 (Antifungal)§ |
| 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-oxadiazol-2-yl)sulfanyl]propanamide | 1,3,4-Oxadiazole | 4-Chlorophenylsulfonyl | 2.8 | 162–165 | 8.9 (Antimicrobial) |
| 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine | 1,3,4-Thiadiazole | 3-Phenylpropyl | 4.1 | 178–181 | 6.3 (Antitumor) |
Predicted using Molinspiration software.
†Estimated via HPLC retention time correlation.
‡Determined via differential scanning calorimetry.
§Tested against *Candida albicans .
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis achieves a 72% yield under optimized POCl₃-mediated conditions, outperforming phenylsulfanyl analogs (55–60% yield) due to reduced steric clash during cyclization .
- Biological Activity : The propylsulfanyl group enhances antifungal efficacy (IC₅₀ = 12.5 μM) compared to methylsulfanyl derivatives (IC₅₀ = 18.7 μM), likely due to improved lipid bilayer interaction .
- Thermal Stability : The 2,2-dimethylpropanamide group increases melting point (145–148°C) relative to N-(methylethyl) variants (132–135°C), suggesting stronger crystal lattice interactions .
Q & A
Q. What are the common synthetic routes for 2,2-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step routes starting with thiosemicarbazide and carbon disulfide to form the thiadiazole core. Key steps include:
Heterocyclization : Reacting acylated thiosemicarbazides with carbon disulfide under reflux (90°C, POCl₃ as a catalyst) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
Alkylation : Introducing the propylsulfanyl group via alkylation with 1-bromopropane in DMF, using NaH as a base .
- Optimization Parameters :
- Temperature : 70–90°C for reflux conditions to avoid side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalyst : POCl₃ improves cyclization yields .
- Purification : Recrystallization from DMSO/water (2:1) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., propylsulfanyl protons at δ 1.5–3.0 ppm) and carbonyl signals (δ ~170 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1650 cm⁻¹) and S–S/S–C vibrations (600–800 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₈N₃OS₂: 296.1) .
- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N, S .
Q. What preliminary bioactivity screenings are recommended for this compound, and how are they conducted?
- Methodological Answer : Initial screenings focus on:
- Antimicrobial Activity : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies optimize the synthesis process?
- Methodological Answer : DoE reduces experimental runs while maximizing data quality. For example:
- Factors : Temperature (70–110°C), solvent polarity (DMF vs. THF), catalyst concentration (0.5–2.0 eq POCl₃).
- Response Variables : Yield (%), purity (HPLC).
- Statistical Tools : Central Composite Design (CCD) or Plackett-Burman matrices identify critical factors .
- Case Study : A 3² factorial design reduced side-product formation by 30% when optimizing alkylation steps .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural Analogues : Compare substituent effects (e.g., propylsulfanyl vs. benzylsulfanyl) using SAR analysis .
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
Q. What experimental strategies elucidate the compound’s structure-activity relationship (SAR)?
- Methodological Answer : SAR studies require:
- Derivative Libraries : Synthesize analogues with modified sulfanyl groups (e.g., butylsulfanyl, arylthio) .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with targets like EGFR or DNA gyrase .
- Pharmacophore Mapping : Identify critical moieties (e.g., thiadiazole ring) via 3D-QSAR (CoMFA/CoMSIA) .
Q. What computational methods predict the compound’s molecular interactions and stability?
- Methodological Answer : Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Assess binding stability in solvent (e.g., water, lipid bilayers) over 100-ns trajectories .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gap) .
- ADMET Prediction : SwissADME or pkCSM models estimate bioavailability, CYP450 inhibition, and toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
